molecular formula C12H17NO2 B1664635 6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol CAS No. 39478-90-5

6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

Cat. No. B1664635
CAS RN: 39478-90-5
M. Wt: 207.27 g/mol
InChI Key: LSHRDKPBUUXBAF-UHFFFAOYSA-N
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Description

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a member of tetralins.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methods : The compound has been synthesized through different methods, providing insights into its structural complexity and synthetic pathways. For instance, Göksu, Kazaz, Sütbeyaz, and SeÇen (2003) demonstrated a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from naphthalene-2,3-diol, highlighting the methodological advancements in synthesizing such compounds (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

  • Molecular Structure and Properties : Research has focused on understanding the molecular structure and properties of related compounds. For example, Everett, Nguyen, and Abelt (2010) reported on the synthesis and photophysical properties of compounds related to "6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol", which aids in understanding its chemical behavior and potential applications (Everett, Nguyen, & Abelt, 2010).

Catalytic and Chemical Reactions

  • Catalytic Activity : Some studies have investigated the use of related compounds in catalysis. Güleç, Sher, and Karaduman (2018) explored the catalytic performance of Cu- and Zr-modified beta zeolite catalysts in the methylation of 2-methylnaphthalene, showcasing how modifications can enhance catalytic efficiency (Güleç, Sher, & Karaduman, 2018).

  • Chemical Reactions and Applications : The compound has been involved in various chemical reactions, contributing to the development of new synthetic methods and materials. For example, the study by Boger and Mullican (2003) on the preparation and inverse-electron-demand Diels–Alder reaction of electron-deficient dienes provides insights into novel synthetic routes (Boger & Mullican, 2003).

Potential Applications in Organic Synthesis

  • Utility in Organic Synthesis : The compound and its derivatives have shown potential in organic synthesis. Sorokin, Ozeryanskii, and Pozharskii (2002) proposed new methods for synthesizing 1,4,5,8-tetrakis(dimethylamino)naphthalene, highlighting the utility of such compounds in organic synthesis (Sorokin, Ozeryanskii, & Pozharskii, 2002).

  • Photophysical Applications : The compound's derivatives have been studied for their photophysical properties, as shown by Moreno Cerezo et al. (2001) in their examination of the probes Acrylodan, ANS, and Prodan in various solvents, which could have implications for its use in photophysical applications (Moreno Cerezo et al., 2001).

properties

CAS RN

39478-90-5

Product Name

6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C12H17NO2/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3,6,9,14-15H,4-5,7H2,1-2H3

InChI Key

LSHRDKPBUUXBAF-UHFFFAOYSA-N

SMILES

CN(C)C1CCC2=C(C1)C=CC(=C2O)O

Canonical SMILES

CN(C)C1CCC2=C(C1)C=CC(=C2O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

35059-15-5 (hydrobromide)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5,6-dihydroxy-2-dimethylaminotetralin
M 7
M 7, hydrobromide
M 7, hydrobromide, (+-)-isomer
M 7, hydrochloride
M-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
Reactant of Route 2
6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
Reactant of Route 3
6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
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6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
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6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
Reactant of Route 6
6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

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